Fmoc-D-Lys(Dde)-OH
CAS No.: 333973-51-6
Cat. No.: VC0557653
Molecular Formula: C31H36N2O6
Molecular Weight: 532,64 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 333973-51-6 |
---|---|
Molecular Formula | C31H36N2O6 |
Molecular Weight | 532,64 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Standard InChI | InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 |
SMILES | CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Introduction
Chemical Structure and Fundamental Properties
Fmoc-D-Lys(Dde)-OH is the D-enantiomer of the protected lysine derivative, featuring two distinct protecting groups strategically positioned to enable selective chemical manipulations. The compound incorporates the following structural elements:
Structural Components
The compound can be divided into three main structural components:
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D-lysine core: The amino acid backbone with the R-configuration at the alpha carbon
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Fmoc group: Attached to the alpha-amino position of lysine
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Dde group: Attached to the epsilon-amino position of the lysine side chain
Physical and Chemical Properties
The physical and chemical properties of Fmoc-D-Lys(Dde)-OH share similarities with its L-enantiomer, which has been more extensively documented. Based on the structural analysis, the compound exhibits the following properties:
Property | Value/Description |
---|---|
Molecular Formula | C31H36N2O6 |
Molecular Weight | 532.6 g/mol |
Physical Appearance | White to off-white solid |
Solubility | Soluble in DMF, DCM, DMSO; poorly soluble in water |
Stability | Sensitive to strong acids and nucleophiles |
Optical Rotation | Negative (opposite to L-form) |
The molecular structure features the Dde protecting group, which is characterized by a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl moiety attached to the epsilon-amino group of lysine . This structure enables selective deprotection strategies crucial for peptide synthesis applications.
Orthogonal Protection Strategy in Peptide Chemistry
Fmoc-D-Lys(Dde)-OH represents a sophisticated approach to orthogonal protection strategies in peptide chemistry, allowing for selective and sequential deprotection of different amino groups.
Protecting Group Characteristics
The compound utilizes two major protecting groups with distinct reactivity profiles:
Fmoc Group
The Fmoc group at the alpha-amino position can be selectively removed under mild basic conditions, typically using piperidine in DMF. This orthogonal protection is fundamental to Fmoc-based solid-phase peptide synthesis protocols. Unlike some other protecting group combinations, when hydroxylamine is used to remove the Dde group, the Fmoc group remains intact, enabling selective deprotection .
Dde Group
The Dde protecting group on the epsilon-amino group can be selectively removed using either hydrazine or hydroxylamine without affecting acid-labile protecting groups that might be present elsewhere in a peptide sequence . When using hydrazine, it's important to note that it can also remove N-terminal Fmoc groups, whereas hydroxylamine has been reported to selectively remove Dde groups without affecting Fmoc protection .
Deprotection Considerations
When removing the Dde group in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group . This highlights the importance of carefully planned deprotection strategies when working with this compound.
Applications in Peptide Synthesis
Fmoc-D-Lys(Dde)-OH serves several critical functions in advanced peptide synthesis strategies. While the search results primarily discuss the L-enantiomer, the D-enantiomer would have similar applications but would impart different conformational properties to the resulting peptides.
D-Amino Acid Incorporation
The D-configuration of lysine in this compound allows for the incorporation of D-amino acids into peptide sequences. D-amino acid incorporation is a strategy employed to:
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Enhance peptide stability against proteolytic degradation
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Induce specific secondary structures and turns
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Create peptides with unique conformational properties
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Develop peptide therapeutics with improved pharmacokinetic profiles
Specialized Peptide Structures
Fmoc-D-Lys(Dde)-OH enables the synthesis of various specialized peptide structures:
Branched and Multi-epitope Peptides
The compound is valuable for creating branched peptides and di-epitopic peptides, where additional peptide chains can be synthesized from the epsilon-amino group after selective Dde removal .
Cyclic Peptides
The orthogonal protection strategy enables the synthesis of cyclic peptides where cyclization can occur through the lysine side chain after selective deprotection .
Modified Peptides
Fmoc-D-Lys(Dde)-OH is particularly useful for preparing peptides with labels or tags selectively attached to the lysine side chain, enabling various analytical and functional modifications .
Template Structures
The compound has also been employed in the construction of template structures for advanced applications:
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Multiple Antigen Peptide (MAP) core molecules and lipo-MAPs
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Template-Assembled Synthetic Proteins (TASP)
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Templates for combinatorial chemistry
Synthesis and Preparation Considerations
While the search results don't explicitly detail the synthesis of Fmoc-D-Lys(Dde)-OH, the preparation would follow similar principles to its L-counterpart, starting with D-lysine.
Protection Strategy
The synthesis likely involves a carefully sequenced protection strategy:
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Protection of the alpha-amino group with Fmoc
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Protection of the epsilon-amino group with Dde
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Careful purification to ensure high purity
Quality Considerations
For peptide synthesis applications, high purity is essential. Commercial preparations typically specify purity ≥98% determined by methods such as TLC .
Structural Comparison with Related Compounds
Understanding how Fmoc-D-Lys(Dde)-OH relates to similar compounds provides important context for its applications.
Comparison with Fmoc-L-Lys(Dde)-OH
The primary difference between Fmoc-D-Lys(Dde)-OH and its L-counterpart is the stereochemistry at the alpha carbon:
Feature | Fmoc-D-Lys(Dde)-OH | Fmoc-L-Lys(Dde)-OH |
---|---|---|
Configuration | R-configuration at alpha carbon | S-configuration at alpha carbon |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Optical Rotation | Negative | Positive |
Peptide Conformation | Promotes different secondary structures | Standard amino acid conformation |
Comparison with Fmoc-D-Lys(Fmoc)-OH
Fmoc-D-Lys(Fmoc)-OH represents another protected D-lysine derivative, but with Fmoc groups at both the alpha and epsilon positions:
The use of different protecting groups (Fmoc vs. Dde) in Fmoc-D-Lys(Dde)-OH allows for selective deprotection, whereas Fmoc-D-Lys(Fmoc)-OH would have both protecting groups removed under the same conditions.
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